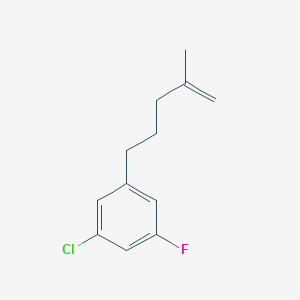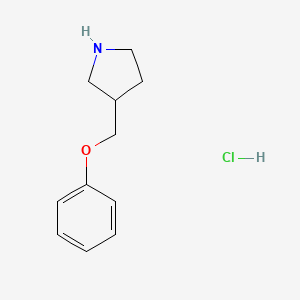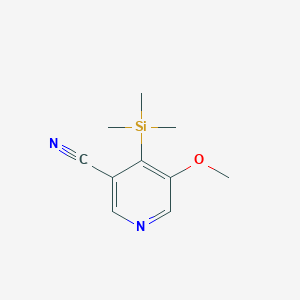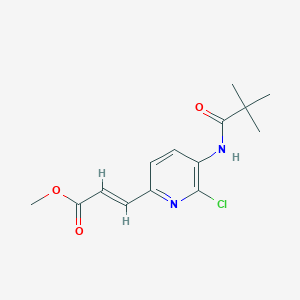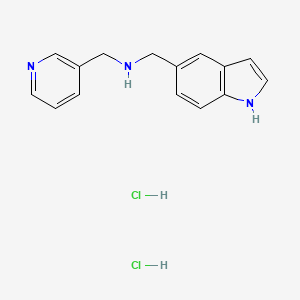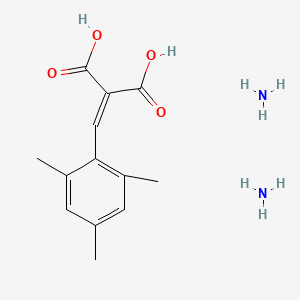
(Mesitylmethylene)malonic acid diammoniate
描述
科学研究应用
Electrowinning of Zinc
Malonic acid has been studied for its role in the electrowinning of zinc from acid sulfate solutions containing manganese ions. Research by Zhang, Lafront, Ghali, and Houlachi (2009) found that adding malonic acid to the electrolyte increased current efficiency and decreased anodic and cathodic potentials, improving the electrowinning process in the presence of antimony impurity. (Zhang et al., 2009).
Chemical Structure-Biological Activity Relations
A study by Valla, Giraud, and Dore (1993) explored the antimicrobial and antifungal properties of polyethylenic-malonic acids. They used mathematical multivariate analysis for a thorough investigation of structure-activity-specificity relationships, which is crucial for synthetic strategies in pharmaceuticals. (Valla, Giraud, & Dore, 1993).
Solid-State Chemistry of Diammonium Salt
The solid-state chemistry of the diammonium salt of malonic acid was studied by Byrn et al. (1987). They used methods like X-ray crystallography and molecular mechanics calculations to understand the structure and decarboxylation mechanism of the diammonium salt. (Byrn et al., 1987).
Reactive Extraction of Malonic Acid
Dhongde, De, and Wasewar (2019) conducted an experimental study on the recovery of malonic acid through reactive extraction. They investigated the effects of various factors like TBP concentration and diluents on the extraction process. Fourier transform infrared spectroscopy validated their findings, revealing significant bonds in extractant–diluent–acid complexation systems. (Dhongde, De, & Wasewar, 2019).
Study on Atmospheric Diacids
Kerminen et al. (2000) investigated the chemistry of malonic acid in urban and rural atmospheres. They found significant seasonal variation in the concentrations of diacids, suggesting common sources or atmospheric formation processes. This research provides insights into environmental chemistry and atmospheric science. (Kerminen et al., 2000).
Biosynthesis of Cannabinoid Acids
Shoyama, Yagi, Nishioka, and Yamauchi (1975) demonstrated the incorporation of malonic acid into tetrahydrocannabinolic acid and cannabichromenic acid in Cannabis sativa. Their work established a pathway for the biosynthesis of these acids, contributing to the understanding of cannabinoid production. (Shoyama et al., 1975).
Knoevenagel Condensations
Ragoussis (1987) conducted research on the condensation of aliphatic aldehydes with malonic acid. The study focused on synthesizing (E)-3-alkenoic acids, contributing to organic chemistry and synthesis methodologies. (Ragoussis, 1987).
属性
IUPAC Name |
azane;2-[(2,4,6-trimethylphenyl)methylidene]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4.2H3N/c1-7-4-8(2)10(9(3)5-7)6-11(12(14)15)13(16)17;;/h4-6H,1-3H3,(H,14,15)(H,16,17);2*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUCMXFYYAAXRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=C(C(=O)O)C(=O)O)C.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Mesitylmethylene)malonic acid diammoniate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




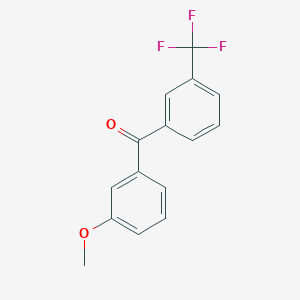
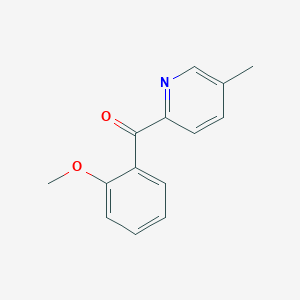
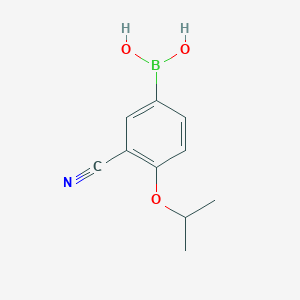
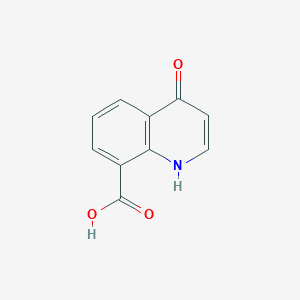
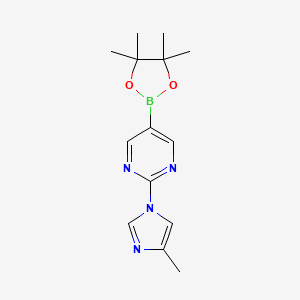
![7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1421068.png)
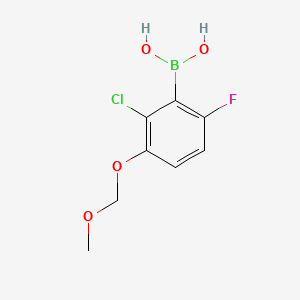
![Methyl 2-{3-[(tert-butoxycarbonyl)amino]-piperidino}-5-nitrobenzenecarboxylate](/img/structure/B1421072.png)
